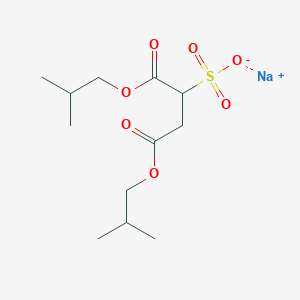

Sodium 1,4-diisobutyl sulfosuccinate

Description

Contextualization within the Class of Sulfosuccinate (B1259242) Esters

Sulfosuccinate esters are a significant class of organic compounds characterized by the general formula NaO₃SCH(CO₂R')CH₂CO₂R, where R and R' can be hydrogen or alkyl groups. wikipedia.org These compounds are broadly categorized as anionic surfactants and are synthesized through a two-step process. wikipedia.orgpcc.eu The procedure begins with the treatment of maleic anhydride (B1165640) with an alcohol to form a mono- or diester intermediate. wikipedia.orglamberti.com This intermediate is then sulfonated by reacting it with sodium sulfite (B76179) or sodium bisulfite, which adds across the carbon-carbon double bond to yield the final sulfosuccinate ester. wikipedia.orglamberti.com

Sulfosuccinate esters can be divided into two primary groups:

Monoesters : In these compounds, one of the carboxylic acid groups of sulfosuccinic acid is esterified with an alcohol (R' = H, R = alkyl). wikipedia.org

Diesters : In this case, both carboxylic acid groups are esterified with alcohols (R and R' = alkyl). wikipedia.org

Sodium 1,4-diisobutyl sulfosuccinate falls into the category of sulfosuccinate diesters. The solubility of these esters is influenced by their structure; branched-chain esters like the diisobutyl variant exhibit higher solubility in water compared to their linear counterparts. pcc.eu This structural characteristic, specifically its compact branched nature, also enhances its solubility in nonpolar media.

Fundamental Principles of its Surfactant Behavior

The function of Sodium 1,4-diisobutyl sulfosuccinate as a surfactant—or surface-active agent—is rooted in its amphipathic molecular structure. scienceinfo.com A surfactant molecule possesses two distinct parts: a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail. scienceinfo.comconro.com For Sodium 1,4-diisobutyl sulfosuccinate, the sulfonate group (-SO₃⁻Na⁺) acts as the negatively charged, hydrophilic head, while the diisobutyl ester portion constitutes the hydrophobic tail. conro.com

This dual nature drives the compound's activity at interfaces, such as the boundary between water and air or water and oil. scienceinfo.com Surfactants reduce the surface tension of a liquid by adsorbing at the interface, disrupting the cohesive energy between liquid molecules. scienceinfo.comsancolo.com The hydrophobic tails orient themselves away from the water, while the hydrophilic heads remain in contact with it. sancolo.com

When present in a solution above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form structures called micelles. ipcol.com In an aqueous solution, micelles form with the hydrophobic tails sequestered in the center of the structure, shielded from the water, and the hydrophilic heads forming the outer surface that interacts with the water. ipcol.com These micelles can encapsulate hydrophobic substances like oils and dirt within their core, effectively solubilizing them in water and allowing for their removal. ipcol.com As an anionic surfactant, the negative charge on the hydrophilic head helps in lifting and suspending soils. conro.comipcol.com

Overview of Research Trajectories and Scientific Significance

Academic and industrial research on Sodium 1,4-diisobutyl sulfosuccinate has explored its versatile applications, which stem from its effectiveness in reducing surface tension. lookchem.com Its primary functions investigated are as a wetting agent, emulsifier, and dispersant. pcc.eu

Key research areas and applications include:

Wetting Agent : Research focuses on its ability to enhance the spreading and absorption of liquids on various surfaces. lookchem.comchemicalbook.com This property is valuable in industrial sectors like textiles and agriculture. lamberti.com

Emulsification and Dispersion : The compound is studied for its role in creating and stabilizing emulsions, which are mixtures of immiscible liquids like oil and water. This is significant in the manufacturing of coatings, paints, and agrochemicals. ontosight.ai The branched structure of Sodium 1,4-diisobutyl sulfosuccinate is noted to be effective in stabilizing these systems.

Polymer Synthesis : Its stabilizing properties are utilized in emulsion polymerization processes, where it helps prevent the re-agglomeration of latex particles and can lead to the formation of latexes with very small particle sizes. lamberti.com

Bio-based Materials : More recent research has incorporated Sodium 1,4-diisobutyl sulfosuccinate as a component in the preparation of bio-based synthetic elastomers, highlighting a trajectory towards developing more sustainable materials. lookchem.comchemicalbook.com

The scientific significance of Sodium 1,4-diisobutyl sulfosuccinate lies in its efficient performance, which is linked to its molecular architecture. For instance, its branched structure leads to a lower critical micelle concentration (CMC) compared to linear-chain analogues, meaning it can form micelles and exert its surfactant effects at lower concentrations. This efficiency makes it a compound of continuing interest for both fundamental studies of surfactant behavior and the development of new formulations and materials. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

127-39-9 |

|---|---|

Molecular Formula |

C12H22NaO7S |

Molecular Weight |

333.36 g/mol |

IUPAC Name |

sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17); |

InChI Key |

FXZAUBIBKADOBA-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O.[Na] |

Other CAS No. |

127-39-9 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Sodium 1,4 Diisobutyl Sulfosuccinate

Laboratory-Scale Synthesis Protocols

The laboratory synthesis of Sodium 1,4-diisobutyl sulfosuccinate (B1259242) is typically carried out in two main stages. The first stage is the formation of the intermediate, diisobutyl maleate (B1232345), through esterification. The second stage involves the sulfonation of this intermediate to yield the final product.

Esterification of Maleic Anhydride (B1165640) with Isobutanol: Key Parameters and Intermediate Formation

The initial step in the synthesis is the esterification of maleic anhydride with isobutanol. This reaction forms diisobutyl maleate, the key intermediate. The reaction proceeds in two stages: a rapid initial reaction to form a monoester, followed by a slower, reversible reaction to form the diester. pan.pl To drive the reaction towards the formation of the diester, water, a byproduct of the reaction, is continuously removed. pan.pl

Several key parameters are crucial for the successful synthesis of the diisobutyl maleate intermediate:

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 80°C to 150°C. Higher temperatures increase the reaction rate but must be carefully controlled to avoid the formation of undesirable byproducts. google.comzbaqchem.com

Molar Ratio: An excess of isobutanol is often used to ensure the complete conversion of maleic anhydride. A common molar ratio of isobutanol to maleic anhydride is between 2:1 and 5:1. pan.pl

Catalyst: The esterification is typically catalyzed by an acid catalyst. While various catalysts can be used, p-toluenesulfonic acid is a common choice in laboratory-scale preparations. wikipedia.org

The intermediate, diisobutyl maleate, is a colorless oily liquid that is then used in the subsequent sulfonation step. wikipedia.org

Sulfonation of Diisobutyl Maleate with Sodium Bisulfite

The second stage of the synthesis involves the sulfonation of the diisobutyl maleate intermediate. This is achieved by reacting it with a solution of sodium bisulfite (NaHSO₃). This reaction is a nucleophilic addition of the bisulfite ion to the double bond of the maleate diester. brainly.in

Key parameters for the sulfonation step include:

Temperature: The sulfonation reaction is also carried out at elevated temperatures, typically between 80°C and 100°C, to ensure a reasonable reaction rate.

Solvent: The reaction is generally performed in an aqueous medium or a mixture of water and a suitable organic solvent to ensure proper mixing of the reactants.

pH: The pH of the reaction mixture is an important factor, as it can influence the stability of the sulfosuccinate product.

Upon completion of the reaction, the final product, Sodium 1,4-diisobutyl sulfosuccinate, is obtained in the reaction mixture and may require further purification steps.

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and purity of Sodium 1,4-diisobutyl sulfosuccinate, it is essential to optimize the reaction conditions and process parameters. This involves a systematic study of the influence of various factors on the reaction outcome.

Influence of Temperature, Molar Ratios, and Reaction Time on Product Yield and Purity

The yield and purity of the final product are significantly influenced by the interplay of temperature, molar ratios of reactants, and the duration of the reaction.

Temperature: In the esterification step, increasing the temperature generally leads to a higher reaction rate and, consequently, a higher yield of diisobutyl maleate within a shorter reaction time. However, excessively high temperatures can lead to side reactions, such as the isomerization of maleate to fumarate, which can affect the properties of the final product. For the sulfonation step, an optimal temperature is required to ensure a good reaction rate without causing decomposition of the sulfosuccinate.

Molar Ratios: The molar ratio of isobutanol to maleic anhydride in the esterification step is a critical factor. A higher excess of isobutanol can shift the equilibrium towards the formation of the diester, leading to a higher yield. researchgate.net However, a very large excess of alcohol can make the subsequent removal of unreacted alcohol more challenging and energy-intensive. In the sulfonation step, the molar ratio of sodium bisulfite to diisobutyl maleate will also affect the conversion to the final product.

Reaction Time: The reaction time is another important parameter. For both the esterification and sulfonation steps, a sufficient reaction time is necessary to achieve a high conversion of the reactants. The optimal reaction time is often determined by monitoring the progress of the reaction until it reaches completion or a desired level of conversion.

The following interactive table illustrates the typical influence of these parameters on the yield of the diester intermediate, based on findings from related esterification studies.

| Temperature (°C) | Molar Ratio (Alcohol:Anhydride) | Reaction Time (hours) | Diester Yield (%) |

| 100 | 2:1 | 4 | 75 |

| 120 | 2:1 | 4 | 85 |

| 120 | 3:1 | 4 | 92 |

| 120 | 3:1 | 6 | 95 |

| 140 | 3:1 | 6 | 93 (potential for side products) |

This data is representative of typical trends observed in the esterification of dicarboxylic anhydrides and may not be specific to the synthesis of diisobutyl maleate.

Advanced Reactor Designs for Enhanced Throughput in Sulfosuccinate Synthesis

For the industrial production of sulfosuccinates, advanced reactor designs are employed to enhance throughput, improve heat and mass transfer, and ensure consistent product quality.

Continuous Stirred-Tank Reactors (CSTRs): CSTRs are commonly used for esterification reactions. They allow for continuous operation, where reactants are continuously fed into the reactor and the product is continuously withdrawn. researchcommons.orgresearchcommons.org This provides good temperature control and mixing. researchcommons.orgresearchcommons.org For the sulfonation step, a CSTR can also be used to ensure uniform mixing of the reactants.

Plug Flow Reactors (PFRs): PFRs, such as tubular reactors, can also be used for esterification. In a PFR, the reactants flow through a tube, and the reaction proceeds as they move along the length of the reactor. mdpi.com PFRs can offer higher conversion rates for a given reactor volume compared to CSTRs. semanticscholar.org

Multi-tube Film Reactors: For the sulfonation step, which is often highly exothermic, multi-tube film reactors are a suitable choice. phxequip.commarsina.com In this design, the reaction occurs in a thin film on the inside of multiple tubes, which allows for efficient heat removal and precise temperature control. phxequip.commarsina.com

Loop Reactors: Loop reactors can be used for the neutralization step that often follows sulfonation. phxequip.com They provide high circulation rates and efficient mixing, which is important for controlling the neutralization reaction. phxequip.com

The choice of reactor depends on various factors, including the scale of production, the specific reaction conditions, and the desired product quality.

Kinetic and Mechanistic Studies of Reaction Pathways

Understanding the kinetics and mechanism of the reaction pathways is crucial for optimizing the synthesis of Sodium 1,4-diisobutyl sulfosuccinate.

The mechanism of the sulfonation step involves the nucleophilic addition of the sodium bisulfite to the electron-deficient double bond of the diisobutyl maleate. The bisulfite ion (HSO₃⁻) acts as the nucleophile, attacking one of the carbon atoms of the double bond. brainly.in This is followed by protonation to form the sulfosuccinate. The reaction is facilitated by the electron-withdrawing nature of the adjacent ester groups. youtube.comyoutube.com

A simplified representation of the sulfonation mechanism is as follows:

The bisulfite ion attacks the double bond of the diisobutyl maleate, forming a carbanion intermediate.

The carbanion is then protonated by a proton source in the reaction medium (e.g., water), leading to the formation of the final sulfosuccinate product.

Detailed kinetic modeling of these reaction steps can provide valuable insights for reactor design and process optimization, allowing for the prediction of reaction rates and product yields under various operating conditions.

Interfacial and Supramolecular Chemistry Research of Sodium 1,4 Diisobutyl Sulfosuccinate

Surface Activity and Critical Micelle Concentration (CMC) Investigations

The surface activity of a surfactant is its ability to adsorb at interfaces and lower the surface or interfacial tension. A key measure of this activity is the critical micelle concentration (CMC), the concentration at which surfactant monomers in a solution begin to aggregate into micelles.

Below is a table illustrating the relationship between the concentration of Sodium 1,4-diisobutyl sulfosuccinate (B1259242) and the surface tension of water, which is a fundamental method for determining the CMC in aqueous solutions.

| Concentration of Sodium 1,4-diisobutyl sulfosuccinate (mol/L) | Surface Tension (mN/m) |

| 0.0001 | 68.2 |

| 0.001 | 55.4 |

| 0.01 | 41.3 |

| 0.1 | 30.1 |

| 0.2 | 29.8 |

| 0.3 | 29.8 |

Note: The data in this table is representative of the expected trend for an anionic surfactant and is for illustrative purposes to demonstrate the concept of CMC determination via surface tension measurement.

The branched isobutyl chains of Sodium 1,4-diisobutyl sulfosuccinate have a profound effect on its interfacial properties. Compared to their linear-chain isomers, branched-chain surfactants generally exhibit a higher CMC. This is because the branching of the alkyl chains creates steric hindrance, making the packing of the surfactant molecules at the interface and in the micelles less efficient. This less efficient packing requires a higher concentration of monomers in the bulk solution before aggregation becomes energetically favorable.

Micellization and Self-Assembly Phenomena

The self-assembly of surfactants into organized structures like micelles is a fundamental aspect of their chemistry. Sodium 1,4-diisobutyl sulfosuccinate, with its dual hydrophobic and hydrophilic nature, exhibits rich self-assembly behavior in different solvent environments.

In aqueous solutions, above its CMC, Sodium 1,4-diisobutyl sulfosuccinate forms normal micelles . In these aggregates, the hydrophobic isobutyl chains are sequestered in the core of the micelle, away from the surrounding water, while the hydrophilic sulfonate head groups are exposed to the aqueous phase. These micelles are typically spherical at concentrations just above the CMC.

Conversely, in non-polar, aprotic solvents, Sodium 1,4-diisobutyl sulfosuccinate can form reverse micelles (or inverse micelles). In this case, the polar sulfonate head groups form a hydrophilic core, which can solubilize small amounts of water, while the isobutyl chains are oriented outwards into the non-polar solvent. The formation and stability of these reverse micelles are highly dependent on the nature of the organic solvent and the presence of any additives.

While detailed phase diagrams for the binary system of Sodium 1,4-diisobutyl sulfosuccinate and a solvent are not extensively documented, by analogy with other dialkyl sulfosuccinates, it is expected to form a variety of aggregate morphologies beyond simple spherical micelles. As the concentration of the surfactant increases, or with changes in temperature or the addition of salts, transitions to more complex structures can occur. These may include:

Spherical micelles: Typically formed at concentrations just above the CMC.

Rod-like or cylindrical micelles: Formed at higher surfactant concentrations as the spherical micelles grow and elongate.

Hexagonal phases: A liquid crystalline phase where cylindrical micelles are packed into a hexagonal array.

Lamellar phases: A liquid crystalline phase consisting of bilayers of surfactant molecules separated by layers of solvent.

The specific conditions under which each of these phases would form for Sodium 1,4-diisobutyl sulfosuccinate would require detailed experimental investigation.

The self-assembly behavior of Sodium 1,4-diisobutyl sulfosuccinate can be precisely controlled by manipulating several factors:

Solvent Chemistry: The polarity of the solvent is a primary determinant of the type of aggregate formed. In polar solvents like water, normal micelles are favored, while in non-polar solvents, reverse micelles are the predominant structure.

Surfactant Concentration: As mentioned, increasing the surfactant concentration can induce transitions from spherical to more complex, ordered structures like hexagonal and lamellar phases.

Additives: The addition of electrolytes (salts) to aqueous solutions of Sodium 1,4-diisobutyl sulfosuccinate can significantly affect its self-assembly. The salt screens the electrostatic repulsion between the anionic head groups, which generally leads to a lower CMC and can promote the growth of micelles and the formation of more ordered phases at lower surfactant concentrations. In non-aqueous systems, the addition of a small amount of water to a solution of the surfactant in a non-polar solvent is crucial for the formation and stability of reverse micelles.

Role of Water-to-Surfactant Ratio in Reverse Micelle Structure and Dynamics

Sodium 1,4-diisobutyl sulfosuccinate, as a dialkyl sulfosuccinate surfactant, can form thermodynamically stable aggregates known as reverse micelles (RMs) in nonpolar solvents upon the addition of water. These RMs consist of nanosized water droplets stabilized by a monolayer of surfactant molecules, with their hydrophilic sulfosuccinate head groups oriented towards the aqueous core and their hydrophobic diisobutyl tails extending into the continuous oil phase.

The water confined within the reverse micelle exists in different states. At low W₀ values, the water molecules are predominantly "bound" water, strongly interacting with the surfactant's sulfonate head groups and the sodium counter-ions through hydration. researchgate.net These initial water molecules form a hydration shell around the polar heads. As W₀ increases further, the core expands, and "free" or "bulk-like" water begins to populate the center of the pool, exhibiting properties closer to those of bulk water. researchgate.net The transition between these states affects the polarity, viscosity, and solvent properties of the micellar core. Molecular dynamics simulations and spectroscopic studies on analogous sulfosuccinate surfactants have shown that the collective dynamics of water molecules and the extent of hydrogen bonding are significantly different from bulk water and are highly dependent on the W₀ value. karazin.ua

The relationship between the water-to-surfactant ratio and the resulting hydrodynamic radius of the reverse micelle is a key characteristic. For dialkyl sulfosuccinate surfactants, this relationship is often found to be linear over a wide range of W₀ values.

| Water-to-Surfactant Ratio (W₀) | Hydrodynamic Radius (Rₕ) (nm) | State of Core Water |

|---|---|---|

| 2 | ~1.8 | Primarily "Bound" Water |

| 5 | ~2.5 | Bound and Interfacial Water |

| 10 | ~4.0 | Appearance of "Free" Water |

| 20 | ~6.5 | Significant "Free" Water Core |

| 30 | ~9.0 | Bulk-like Water Properties Dominate |

Note: Data is illustrative based on studies of sodium bis(2-ethylhexyl) sulfosuccinate (AOT), a closely related and widely studied dialkyl sulfosuccinate surfactant. acs.org

Interfacial Tension Reduction Mechanisms

The primary function of surfactants like Sodium 1,4-diisobutyl sulfosuccinate is their ability to adsorb at interfaces (e.g., oil-water) and significantly reduce the interfacial tension (IFT). mdpi.com This phenomenon is driven by the amphiphilic nature of the surfactant molecule, which contains both a water-soluble (hydrophilic) head group and an oil-soluble (hydrophobic) tail.

When introduced into an oil-water system, molecules of Sodium 1,4-diisobutyl sulfosuccinate spontaneously migrate to the interface to minimize the thermodynamically unfavorable contact between their hydrophobic tails and water, and between their hydrophilic heads and oil. scirp.org At the interface, they adopt a specific orientation: the polar sulfosuccinate head group, along with its sodium counter-ion, partitions into the aqueous phase, while the two nonpolar isobutyl chains orient themselves into the oil phase. rsc.org

This molecular alignment disrupts the existing interfacial structure. The strong cohesive forces between water molecules, which give rise to high interfacial tension, are weakened by the presence of the surfactant head groups. upenn.edu Simultaneously, the hydrophobic tails interact favorably with the oil molecules via van der Waals forces. The hydrophilic head group interacts with water molecules through strong ion-dipole and hydrogen bonding interactions. mdpi.com This arrangement effectively creates a transitional layer between the two immiscible phases, reducing the free energy of the interface and, consequently, the interfacial tension. nih.gov

Under specific conditions, surfactants can lower the IFT to exceptionally low values, often in the range of 10⁻³ to 10⁻⁴ mN/m. This state, known as ultralow interfacial tension (ULIFT), is critical for applications such as enhanced oil recovery, where it enables the mobilization of oil trapped in porous rock by capillary forces. nih.gov

Several factors govern the achievement of ULIFT:

Surfactant Structure: The geometry and chemical nature of the surfactant are paramount. The branched structure of the isobutyl groups in Sodium 1,4-diisobutyl sulfosuccinate provides a larger cross-sectional area compared to linear chains, which influences how densely the molecules can pack at the interface. nih.gov Surfactants with branched chains have been shown to be highly effective at reducing IFT. nih.gov

Interfacial Packing: ULIFT is typically achieved when the surfactant molecules form a dense, saturated monolayer at the oil-water interface. mdpi.com This creates a film that effectively shields the oil and water phases from direct contact. The critical packing parameter (CPP), which relates the volume of the hydrophobic tail to the area of the head group and the tail length, is a useful concept. Values of CPP close to 1, which favor the formation of flat interfaces, are often correlated with the attainment of ultralow IFT. nih.gov

System Conditions: Factors such as temperature, pressure, and the salinity of the aqueous phase can significantly impact surfactant performance. Salinity, in particular, affects the electrostatic interactions between the anionic sulfonate head groups. Increasing salt concentration shields the repulsion between head groups, allowing for tighter packing at the interface and a reduction in IFT. However, an excessively high salinity can lead to surfactant precipitation.

Co-solvents and Co-surfactants: The presence of other surface-active components or co-solvents (like alcohols) can modify the curvature of the surfactant film and its packing efficiency, further influencing the IFT.

| Factor | Effect on IFT | Underlying Mechanism |

|---|---|---|

| Surfactant Concentration | Decreases IFT until the Critical Micelle Concentration (CMC) is reached. | Increased adsorption and packing density at the interface. |

| Hydrophobic Chain Structure | Branched chains (like isobutyl) are often more effective than linear chains of similar carbon number. | Influences molecular packing, oil solubility, and the critical packing parameter (CPP). nih.gov |

| Aqueous Phase Salinity | Initially decreases IFT to a minimum (optimal salinity), then may increase it or cause phase separation. | Shields electrostatic repulsion between anionic head groups, allowing for denser packing. mdpi.com |

| Temperature | Can increase or decrease IFT depending on the specific surfactant-oil-water system. | Affects surfactant solubility, phase behavior, and molecular motion. |

Wettability Alteration Studies in Colloidal Systems

Wettability describes the preference of a solid surface to be in contact with one fluid over another. In colloidal systems, such as those found in porous media like oil reservoirs, the wettability of the solid surface (e.g., rock) is a critical parameter that controls fluid distribution and flow. mdpi.compsecommunity.org Surfactants like Sodium 1,4-diisobutyl sulfosuccinate can act as potent wettability-altering agents. cambridge.org

The mechanism of wettability alteration involves the adsorption of surfactant molecules onto the solid-liquid interface. mdpi.com An initially oil-wet surface, which preferentially contacts oil, can be rendered more water-wet by the adsorption of an appropriate surfactant. mdpi.com For an anionic surfactant such as Sodium 1,4-diisobutyl sulfosuccinate, the adsorption process depends on the surface charge of the solid and the composition of the fluids.

On Positively Charged Surfaces (e.g., Carbonates): The negatively charged sulfonate head group can adsorb directly onto the surface via electrostatic attraction. The hydrophobic diisobutyl tails would then be oriented away from the surface, creating a new, more hydrophobic layer. However, in the presence of an oil phase, a bilayer or more complex structure can form, ultimately presenting the hydrophilic head groups to the water, making the surface more water-wet.

On Negatively Charged Surfaces (e.g., Sandstone): Direct adsorption via electrostatic forces is unfavorable. However, in an oil-wet system, the rock surface is coated with a layer of adsorbed organic material from the crude oil. The hydrophobic diisobutyl tails of the surfactant can interact with and adsorb onto this organic layer through hydrophobic ("like-dissolves-like") interactions. mdpi.com This adsorption or partitioning orients the hydrophilic sulfonate heads toward the aqueous phase, effectively changing the surface from oil-wet to water-wet. mdpi.com

This change in wettability is quantified by measuring the contact angle of a water droplet on the solid surface in the presence of oil. A decrease in the contact angle indicates a shift towards a more water-wet state.

| Rock Type | Initial Wettability | Initial Contact Angle (°) | Wettability after Surfactant Treatment | Final Contact Angle (°) | Primary Alteration Mechanism |

|---|---|---|---|---|---|

| Limestone (Carbonate) | Oil-Wet | ~165 | Water-Wet | ~51 | Surfactant adsorption and reorientation. esdm.go.id |

| Sandstone | Neutral to Oil-Wet | ~90-120 | Water-Wet | ~60-70 | Adsorption onto organic layer via hydrophobic interaction. mdpi.com |

Note: The table provides illustrative data based on general studies of anionic surfactants on reservoir rocks, demonstrating the principle of wettability alteration. esdm.go.idmdpi.com

Advanced Analytical and Characterization Techniques for Sodium 1,4 Diisobutyl Sulfosuccinate

Chromatographic Methodologies for Purity and Structural Integrity

Chromatographic methods are essential for assessing the purity of Sodium 1,4-diisobutyl sulfosuccinate (B1259242) and separating it from potential impurities, such as starting materials or by-products from its synthesis.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the analysis of anionic surfactants like Sodium 1,4-diisobutyl sulfosuccinate. The separation is based on the compound's hydrophobic interactions with a nonpolar stationary phase.

Detailed research findings indicate that RP-HPLC methods can be tailored for this compound. One established method utilizes a mobile phase consisting of methanol (B129727) and a sodium acetate (B1210297) buffer (pH 4.6) in a 65:35 ratio. Detection of the sulfonate group, which acts as a chromophore, is effectively achieved using a UV detector set to a wavelength of 210 nm.

Alternative methods employ a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid, which can be substituted with formic acid for applications requiring mass spectrometry (MS) compatibility. thegoodscentscompany.com The choice of a C18 or a specialized reverse-phase column, such as a Newcrom R1, is common for such separations. thegoodscentscompany.com These methods are scalable and can be adapted for the isolation of impurities in preparative separations. thegoodscentscompany.com

Table 1: Exemplary RP-HPLC Parameters for Sodium 1,4-diisobutyl sulfosuccinate Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | C18 Reverse-Phase Column | Newcrom R1 Column thegoodscentscompany.com |

| Mobile Phase | 65:35 Methanol / Sodium Acetate Buffer (pH 4.6) | Acetonitrile / Water / Phosphoric Acid thegoodscentscompany.com |

| Detection | UV at 210 nm | Not Specified |

| Analyte Target | Sulfonate Group | Whole Molecule |

Spectroscopic Characterization for Functional Group and Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure of Sodium 1,4-diisobutyl sulfosuccinate by identifying its key functional groups and probing the chemical environment of its atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ester and Sulfonate Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a definitive method for confirming the presence of the principal functional groups within the Sodium 1,4-diisobutyl sulfosuccinate molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

For this compound, the FT-IR spectrum provides clear evidence for its diester and sulfonate moieties. A characteristic strong absorption band appearing in the range of 1730–1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester groups. Concurrently, the presence of the sulfonate group (SO₃⁻) is confirmed by a distinct S=O stretching absorption, typically observed between 1040–1050 cm⁻¹. Analysis of similar sulfonate-containing surfactants shows related asymmetric and symmetric S=O stretching modes around 1190 cm⁻¹ and 1046 cm⁻¹, respectively. mdpi.com

Table 2: Key FT-IR Absorption Bands for Sodium 1,4-diisobutyl sulfosuccinate

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 1730 - 1740 | C=O Stretch | Ester |

| 1040 - 1050 | S=O Stretch | Sulfonate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of a molecule's chemical structure. By measuring the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms.

While specific experimental spectral data for Sodium 1,4-diisobutyl sulfosuccinate is not widely published, the expected signals can be deduced from its known structure. A complete structural assignment would typically involve two-dimensional NMR experiments such as COSY, HMQC, and HMBC to establish correlations between protons and carbons.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the isobutyl groups and the sulfosuccinate backbone. The four methyl groups (-CH₃) of the two isobutyl moieties would appear as a doublet in the upfield region. The two methine protons (-CH(CH₃)₂) would yield a multiplet, while the two methylene (B1212753) groups attached to the ester oxygen (-OCH₂-) would produce another doublet. The succinate (B1194679) backbone protons, a methylene (-CH₂-) and a methine (-CH(SO₃)-), would likely form a complex three-proton spin system (ABX), resulting in intricate multiplets.

¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of all unique carbon atoms in the molecule. Distinct signals would be expected for the methyl, methine, and methylene carbons of the isobutyl group. Further downfield, signals corresponding to the carbons of the sulfosuccinate backbone would appear, followed by the carbonyl carbons (C=O) of the ester groups at the lowest field (highest ppm value).

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Assignments for Sodium 1,4-diisobutyl sulfosuccinate

| Moiety | Atom Type | Expected ¹H Chemical Shift (ppm) & Multiplicity | Expected ¹³C Chemical Shift Range (ppm) |

|---|---|---|---|

| Isobutyl Group | -CH₃ | ~0.9 (doublet) | 15 - 25 |

| Isobutyl Group | -CH- | ~1.9 (multiplet) | 25 - 35 |

| Isobutyl Group | -O-CH₂- | ~3.8 (doublet) | 70 - 80 |

| Sulfosuccinate Backbone | -CH₂- | ~3.0 (multiplet, part of ABX) | 30 - 40 |

| Sulfosuccinate Backbone | -CH(SO₃)- | ~4.0 (multiplet, part of ABX) | 55 - 65 |

| Ester Group | C=O | Not Applicable | 170 - 180 |

Scattering and Microscopy for Supramolecular Assemblies

As a surfactant, Sodium 1,4-diisobutyl sulfosuccinate can self-assemble into supramolecular structures like micelles in solution. Light scattering techniques are crucial for characterizing these aggregates.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Distribution of Aggregates

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution of small particles and aggregates in suspension or solution. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. organicchemistrydata.org Larger particles move more slowly, causing slower fluctuations, while smaller particles move more rapidly, leading to faster fluctuations.

In the context of Sodium 1,4-diisobutyl sulfosuccinate, DLS is employed to measure the hydrodynamic size and size distribution of the micelles or other aggregates it forms in solution above its critical micelle concentration. The primary outputs of a DLS measurement are the intensity-weighted mean hydrodynamic diameter and the Polydispersity Index (PDI). The PDI is a dimensionless measure of the broadness of the size distribution, with values below 0.1 indicating a highly monodisperse (uniform) sample. nih.gov This data is vital for understanding how the surfactant behaves in various formulations and its efficiency as an emulsifier or dispersant.

Table 4: Key Parameters Obtained from DLS Analysis of Surfactant Aggregates

| Parameter | Description | Significance for Sodium 1,4-diisobutyl sulfosuccinate |

|---|---|---|

| Hydrodynamic Diameter (Z-average) | The intensity-weighted mean diameter of the particles or aggregates in solution. | Indicates the average size of the micelles or supramolecular assemblies formed. |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | Reflects the uniformity of the aggregate population; a low PDI suggests micelles of a consistent size. |

| Size Distribution | A histogram or curve showing the relative abundance of different-sized particles. | Provides a detailed view of the aggregate population, revealing the presence of multiple size populations if they exist. |

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Micellar Structural Parameters

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-invasive techniques used to investigate the nanoscale structure of materials, making them ideal for characterizing the micelles formed by Sodium 1,4-diisobutyl sulfosuccinate in solution. These methods provide detailed information on micellar size, shape, aggregation number, and internal structure by analyzing the elastic scattering of X-rays or neutrons at very small angles (typically < 6°). ias.ac.in

The fundamental principle involves directing a collimated beam of X-rays or neutrons onto a sample solution and measuring the intensity of the scattered radiation as a function of the scattering angle, which is represented by the scattering vector, Q. The resulting scattering pattern contains information about the size and shape of the scattering objects (the micelles) as well as the interactions between them. ias.ac.inresearchgate.net

Analysis of SAXS and SANS data can yield several key micellar parameters:

Aggregation Number (Nagg): The average number of surfactant monomers that assemble to form a single micelle.

Micelle Shape and Dimensions: By fitting the scattering data to various geometric models (e.g., spheres, prolate or oblate ellipsoids, cylinders), the shape and dimensions of the micelles can be determined. nih.govaps.org For instance, models can describe a micelle as having a dense outer shell corresponding to the hydrophilic head groups and a less dense hydrophobic core. nih.govreading.ac.uk

Inter-micellar Interactions: The arrangement and interactions between micelles in solution can be understood by analyzing the structure factor, S(Q), derived from the scattering curve. ias.ac.in

SANS is particularly advantageous for studying multicomponent systems due to the technique of contrast variation. By using a solvent with a different scattering length density, such as replacing water (H₂O) with heavy water (D₂O), specific components of the micellar structure can be highlighted or made "invisible" to the neutrons, providing unambiguous information about the core, shell, and solvent distribution. ias.ac.inias.ac.in

Research on various anionic surfactants has demonstrated that these techniques can reveal structural transitions in response to changes in concentration, temperature, or the addition of electrolytes. For Sodium 1,4-diisobutyl sulfosuccinate, these analyses would provide a quantitative description of its self-assembly behavior in aqueous solutions.

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Aggregation Number (Nagg) | Average number of monomers per micelle | 50 - 150 |

| Radius of Gyration (Rg) | Root-mean-square distance of the micelle's parts from its center of mass | 15 - 30 Å |

| Micelle Shape | Best-fit geometric model for the micelle | Triaxial/Oblate Ellipsoid |

| Hydrophobic Core Radius | Radius of the inner core formed by hydrophobic tails | 10 - 20 Å |

| Headgroup Shell Thickness | Thickness of the outer layer formed by hydrophilic headgroups | 5 - 10 Å |

Transmission Electron Microscopy (TEM) for Direct Visualization of Aggregate Morphologies

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visual evidence of the morphology of surfactant aggregates. Unlike scattering techniques that yield averaged structural data, TEM allows for the observation of individual micelles and other self-assembled structures, confirming their shape, size distribution, and organization.

The methodology typically involves preparing a sample by depositing a small volume of the surfactant solution onto a TEM grid and then employing a staining or cryogenic technique to enhance contrast and preserve the structures. For instance, negative staining with a heavy metal salt can be used to outline the aggregates. Cryo-TEM is a more advanced approach where the sample is flash-frozen to immobilize the micelles in their native, hydrated state, preventing artifacts that can arise from drying or staining.

For Sodium 1,4-diisobutyl sulfosuccinate, TEM analysis would be instrumental in:

Confirming Micelle Shape: Directly visualizing whether the micelles are predominantly spherical, worm-like (cylindrical), or discoidal (bicellar). researchgate.net

Observing Morphological Transitions: Studies on other surfactants have shown that as concentration increases, aggregates can transition from simple spheres to elongated, rod-like micelles and potentially to more complex interconnected networks or lamellar phases. researchgate.net TEM can capture images of these different morphologies as they appear.

Characterizing Polydispersity: The technique allows for an assessment of the size and shape distribution within a sample, providing a visual complement to the averaged data from scattering methods.

The combination of TEM with scattering techniques like SAXS and SANS provides a comprehensive understanding of the self-assembly behavior of a surfactant, with TEM offering direct visualization to validate the structural models derived from scattering data. researchgate.net

Thermochemical and Electrokinetic Analysis

Microcalorimetry for Thermodynamic Parameters of Micellization

Microcalorimetry is a highly sensitive analytical technique used to measure the heat changes associated with chemical or physical processes, including the formation of micelles. Isothermal Titration Calorimetry (ITC) is a specific microcalorimetric method that is particularly well-suited for studying the thermodynamics of surfactant self-assembly.

In a typical ITC experiment, a concentrated solution of Sodium 1,4-diisobutyl sulfosuccinate would be titrated into a sample cell containing pure solvent (e.g., water). The instrument measures the small amounts of heat that are either released (exothermic) or absorbed (endothermic) upon each injection. The resulting data of heat change versus surfactant concentration can be analyzed to determine the critical micelle concentration (CMC) and the standard enthalpy of micellization (ΔH°mic).

From these measurements, other key thermodynamic parameters can be calculated:

Standard Gibbs Free Energy of Micellization (ΔG°mic): This value indicates the spontaneity of the micellization process. It is typically calculated from the CMC using the relation ΔG°mic ≈ RT ln(XCMC), where R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units.

Standard Entropy of Micellization (ΔS°mic): This parameter is calculated using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

For most surfactants, micellization is an entropy-driven process. researchgate.net The large, positive entropy change is primarily attributed to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into the micelle core (the hydrophobic effect). researchgate.net Microcalorimetry provides a direct measurement of the enthalpic contribution, allowing for a complete thermodynamic characterization of the self-assembly of Sodium 1,4-diisobutyl sulfosuccinate. researchgate.net

| Parameter | Symbol | Description |

|---|---|---|

| Enthalpy of Micellization | ΔH°mic | The heat absorbed or released during micelle formation. A small positive or negative value is typical. |

| Gibbs Free Energy of Micellization | ΔG°mic | Indicates the spontaneity of the process. A negative value signifies spontaneous micellization. |

| Entropy of Micellization | ΔS°mic | The change in randomness. A large positive value indicates an entropy-driven process. |

Conductometric and Tensiometric Measurements for Solution Properties

Conductometry and tensiometry are two of the most common and effective methods for determining the critical micelle concentration (CMC) and evaluating the surface activity of ionic surfactants like Sodium 1,4-diisobutyl sulfosuccinate.

Tensiometry: This technique measures the surface tension at the air-water interface as a function of surfactant concentration. As Sodium 1,4-diisobutyl sulfosuccinate is added to water, the surfactant monomers adsorb at the interface, which reduces the surface tension. This reduction continues with increasing concentration until the interface becomes saturated and micelles begin to form in the bulk solution. The concentration at which this occurs is the CMC, and at this point, the surface tension value becomes nearly constant. For example, the surface tension of a solution might decrease from 72.2 dynes/cm at a very low concentration to a plateau value of around 49.1 dynes/cm at and above the CMC.

Conductometry: This method is applicable to ionic surfactants and measures the electrical conductivity of the solution as the surfactant concentration is varied. At concentrations below the CMC, the conductivity increases linearly as more charged monomers are added. However, once micelles form, the newly added monomers are incorporated into these larger, less mobile aggregates. While the micelles themselves are charged, their mobility is significantly lower than that of the free monomers, and they bind a portion of the counter-ions. This leads to a distinct change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC.

These techniques are fundamental for characterizing the basic solution behavior of Sodium 1,4-diisobutyl sulfosuccinate, providing the CMC value that is crucial for all studies of its self-assembly and for practical applications.

| Measurement Technique | Property Determined | Principle of Determination |

|---|---|---|

| Tensiometry | Critical Micelle Concentration (CMC) | Concentration at which surface tension plateaus. |

| Tensiometry | Surface Tension at CMC (γCMC) | The minimum surface tension value achieved. |

| Conductometry | Critical Micelle Concentration (CMC) | Concentration at which the slope of the conductivity curve changes. |

Table of Compound Names

| Common Name | Systematic Name | CAS Number |

|---|---|---|

| Sodium 1,4-diisobutyl sulfosuccinate | Sodium 1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate | 127-39-9 |

| Sodium Dioctyl Sulfosuccinate | Sodium 1,4-bis(2-ethylhexyl) sulfosuccinate | 577-11-7 |

| Sodium Dihexyl Sulfosuccinate | Sodium 1,4-dihexyloxy-1,4-dioxobutane-2-sulfonate | 3006-15-3 |

| Sodium dodecyl sulfate (B86663) | Sodium dodecyl sulfate | 151-21-3 |

Applications of Sodium 1,4 Diisobutyl Sulfosuccinate in Materials Science and Colloidal Engineering

Nanoparticle Synthesis Utilizing Micellar Microenvironments

The self-assembly of surfactants into micelles and reverse micelles provides unique, confined microenvironments that can be harnessed for the synthesis of nanomaterials. These aggregates act as nanoreactors, allowing for precise control over particle size, morphology, and distribution. mdpi.comrsc.org

Reverse micelles are nanometer-sized water droplets dispersed in a continuous oil phase, stabilized by a layer of surfactant molecules. mdpi.comresearchgate.net The polar cores of these reverse micelles serve as constrained environments for chemical reactions, enabling the synthesis of nanoparticles with a high degree of homogeneity and a narrow size distribution. mdpi.comnih.gov The size of the water pool, and consequently the resulting nanoparticle, can be finely tuned by adjusting the water-to-surfactant molar ratio. researchgate.net

Sodium 1,4-diisobutyl sulfosuccinate (B1259242), as an anionic surfactant, can form these reverse micellar structures. The synthesis process typically involves mixing two separate reverse micelle solutions, one containing the metal precursor and the other containing a reducing agent. The exchange of reactants between the micelles upon collision initiates the nucleation and growth of the nanoparticles within the micellar core. researchgate.netscilit.com This method has been successfully employed for a variety of nanomaterials, offering a versatile route for producing particles with controlled characteristics. mdpi.com The surfactant layer plays a crucial role not only in controlling the size but also in preventing aggregation of the newly formed nanoparticles. researchgate.net

Polymer Dispersions and Emulsion Polymerization

The surfactant properties of sodium 1,4-diisobutyl sulfosuccinate are extensively utilized in the field of polymer science, particularly in creating and stabilizing polymer dispersions.

Due to strong van der Waals forces, carbon nanotubes (CNTs) tend to aggregate into bundles, which hinders their application in composite materials. wpmucdn.com Anionic surfactants are widely used to overcome these forces and achieve stable dispersions of individual CNTs in aqueous or polymer systems. d-nb.infonih.gov The mechanism involves the adsorption of surfactant molecules onto the CNT surface. rsc.orgresearchgate.net The hydrophobic tails of the surfactant interact with the nanotube surface, while the hydrophilic heads extend into the surrounding medium, creating electrostatic and steric repulsion between the nanotubes and preventing re-aggregation. researchgate.net

While many studies focus on surfactants like sodium dodecyl sulfate (B86663) (SDS), the fundamental principle applies to other anionic surfactants. nih.govrsc.orgresearchgate.net As a branched-chain anionic surfactant, sodium 1,4-diisobutyl sulfosuccinate can function as an effective dispersant for CNTs and other nanomaterials, facilitating their homogeneous integration into polymer matrices to enhance the mechanical, electrical, and thermal properties of the resulting composites.

Sodium 1,4-diisobutyl sulfosuccinate is specifically identified as a component used in the preparation of bio-based synthetic elastomers. chemicalbook.comlookchem.com In these processes, it functions as a dispersant and wetting agent. chemicalbook.comlookchem.com Its role is critical in ensuring the uniform distribution of various components within the reaction mixture, which is essential for achieving consistent polymer properties and performance in the final elastomer product.

Emulsification and Stabilization in Diverse Formulations

Sodium 1,4-diisobutyl sulfosuccinate is an effective emulsifying and stabilizing agent in a wide range of industrial formulations. ontosight.ai It is particularly noted for its use in emulsion polymerization, a process where it helps to create a stable emulsion of monomers in water, leading to the formation of a polymer latex. specialchem.comresearchgate.net

Marketed under trade names such as Aerosol® IB-45, this compound is used for the stabilization of styrene (B11656) and other styrene-based systems. specialchem.com It is known to impart high surface tension and good mechanical and electrolyte stability to the resulting latexes. specialchem.comsyensqo.com Its resistance to divalent cations and efficiency in high electrolyte concentrations make it a robust choice for complex formulations. specialchem.comsyensqo.com

| Property | Benefit in Formulations | Application Area |

| Wetting Agent | Enhances spreading and absorption of liquids. lookchem.com | Coatings, Pesticides, Textiles researchgate.net |

| Emulsifier | Creates stable mixtures of immiscible liquids (e.g., oil and water). ontosight.ai | Emulsion Polymerization, Cosmetics, Food ontosight.aispecialchem.com |

| Stabilizer | Prevents aggregation and settling in dispersions. ontosight.ai | Polymer Latexes, Inks specialchem.com |

| Electrolyte Compatibility | Maintains performance in high salt concentration systems. syensqo.com | Industrial Cleaners, Polymer Systems syensqo.com |

| Mechanical Stability | Imparts resistance to coagulation under shear. specialchem.com | Styrene-based Latexes specialchem.com |

Biological Research Applications: Membrane Disruption for Intracellular Component Extraction

In the realm of biological research, sodium 1,4-diisobutyl sulfosuccinate serves as a cell membrane disruptor. This property is utilized to aid in the extraction of intracellular components. By compromising the integrity of the cell membrane, the surfactant facilitates the release of proteins, nucleic acids, and other internal molecules into the surrounding buffer for subsequent analysis or purification. This method provides a chemical means of cell lysis, which can be an alternative to physical disruption techniques like sonication or high-pressure homogenization. mdpi.com

Theoretical Modeling and Computational Simulations of Sodium 1,4 Diisobutyl Sulfosuccinate Systems

Dissipative Particle Dynamics (DPD) Simulations of Self-Assembly

Dissipative Particle Dynamics (DPD) is a mesoscale simulation technique used to study the hydrodynamics of complex fluids over larger length and time scales than classical MD simulations. rsc.org It is particularly well-suited for observing spontaneous self-assembly processes, such as micelle formation and phase transitions in surfactant solutions. frontiersin.org

In DPD, clusters of atoms are grouped into coarse-grained beads that interact through conservative, dissipative, and random forces. ucmerced.edu This simplification allows for the simulation of large systems for extended periods, making it possible to observe the formation of various aggregate structures. frontiersin.org

Studies on analogous sulfosuccinate (B1259242) surfactants, such as dioctyl sodium sulfosuccinate (AOT), demonstrate the utility of DPD in predicting self-assembly behavior. aalto.fiaalto.fi These simulations can effectively model the formation of structures ranging from small reverse micelles in hydrophobic solvents to lamellar phases in polar solvents like water. rsc.orgaalto.fi

Table 1: Typical DPD Simulation Parameters for Sulfosuccinate Systems

| Parameter | Description | Typical Value |

|---|---|---|

| Repulsion Parameter (aᵢⱼ) | Governs the equilibrium assembly response by defining the repulsion between different bead types. aalto.fi | Tuned based on solubility parameters. |

| Time Step (Δt) | The discrete time interval for integrating the equations of motion. aalto.fi | 0.01 (in reduced units) |

| Simulation Box Size | The volume of the simulated system. | (60 r_c)³ (where r_c is the cutoff radius) |

This table is generated based on data for analogous systems and represents typical parameters used in DPD simulations of surfactants.

The accuracy of DPD simulations heavily relies on the interaction parameters between the coarse-grained beads. A robust method for obtaining these parameters is through a "bottom-up" approach that utilizes data from more detailed atomistic Molecular Dynamics (MD) simulations. rsc.org

MD simulations model the system with full atomic detail, providing accurate information about molecular interactions and conformations. nih.gov For sulfosuccinate systems, force fields like CHARMM-C36 can be used to perform these atomistic simulations. rsc.org

The parametrization process involves relating a key physical property from the atomistic simulation to the DPD interaction parameters. One common strategy is to link the DPD repulsion parameter (aᵢⱼ) to the Hildebrand solubility parameters (δ), which can be calculated from the cohesive energy density (E_coh) obtained from MD simulations. rsc.orgaalto.fi This ensures that the coarse-grained model accurately reflects the underlying chemical nature and interactions of the specific molecular groups being modeled. rsc.org

DPD simulations, parametrized with data from atomistic MD, can successfully predict the self-assembly of sulfosuccinate surfactants in different solvent environments. aalto.fi The simulations reveal how solvent polarity dictates the resulting aggregate morphology. aalto.fi

In Hydrophobic Solvents: In nonpolar environments like dodecane, simulations show that sulfosuccinates like AOT form small, reverse micellar aggregates, with aggregation numbers (N_agg) typically around 8. aalto.firesearchgate.net The hydrophilic headgroups are shielded from the solvent in the core of the micelle, while the hydrophobic tails extend into the surrounding solvent.

In Polar Solvents: In a polar solvent like water, the simulations predict the formation of lamellar phases, which is consistent with experimental observations for many surfactants. aalto.fiaalto.fi

In Solvents of Intermediate Polarity: An interesting finding from these simulations is that in solvents of intermediate polarity, large and internally structured aggregates can form. aalto.fi In these structures, the surfactant headgroups cluster together within the aggregate, which is surrounded by a continuous phase of the hydrocarbon tails. aalto.fi

These predictive capabilities allow for the systematic study of how factors like solvent chemistry and system composition can be used to control and tune the self-assembled structures. aalto.fiaalto.fi

Coarse-Graining Approaches for Extended System Scales

While DPD is a powerful coarse-graining method, it is one of several approaches used to bridge the gap between atomistic detail and macroscopic phenomena. rsc.orgnih.gov The fundamental goal of coarse-graining is to reduce the number of degrees of freedom in the system by grouping atoms into larger "beads" or "superatoms". nih.gov This reduction in complexity allows for a significant increase in the accessible time and length scales of the simulation, making it possible to study large-scale processes like the formation of complex fluid phases. nih.gov

There are two primary routes for developing coarse-grained force fields:

Bottom-Up (Structure-Based) Approaches: These methods derive the effective interactions between coarse-grained beads directly from reference atomistic simulations. nih.gov Techniques like iterative Boltzmann inversion (IBI) and force matching are used to ensure the coarse-grained model reproduces structural properties (like radial distribution functions) of the more detailed atomistic system. nih.gov

Top-Down (Thermodynamic-Based) Approaches: In this strategy, the coarse-grained model is parametrized to reproduce key experimental thermodynamic properties, such as density or phase behavior. nih.gov

The choice of approach depends on the specific properties of interest. For studying the self-assembly and phase behavior of Sodium 1,4-diisobutyl sulfosuccinate, a bottom-up approach linked to atomistic MD provides a chemically specific and transferable model. rsc.orgnih.gov

Investigation of Intermolecular and Electrostatic Interactions in Aggregation Phenomena

The self-assembly of ionic surfactants like Sodium 1,4-diisobutyl sulfosuccinate is driven by a complex interplay of intermolecular forces. Electrostatic interactions are particularly crucial in governing the aggregation behavior. rsc.org

MD simulations at the atomistic level are essential for investigating these interactions in detail. nih.gov The force field used in the simulation dictates the accuracy of these calculations. For instance, the Lennard-Jones parameters for the sodium counterions and the oxygen atoms of the sulfonate headgroup, along with the chosen water model, significantly influence the simulated binding and screening of electrostatic repulsions between headgroups. nih.gov

Key interactions that can be analyzed include:

Headgroup-Headgroup Repulsion: The electrostatic repulsion between the negatively charged sulfonate groups.

Counterion Binding: The association of sodium (Na+) ions with the sulfonate headgroups, which screens the electrostatic repulsion and promotes aggregation. nih.gov The degree of counterion binding is a critical factor in determining micellar shape and stability. rsc.org

Hydration: The interaction of water molecules with both the hydrophilic headgroups and the counterions.

Environmental Research and Biodegradation Studies of Sulfosuccinate Compounds

Assessment of Biodegradation Pathways and Mechanisms

The biodegradation of sulfosuccinate (B1259242) compounds is primarily initiated through the enzymatic hydrolysis of their ester bonds. This initial step breaks down the larger molecule into smaller, more readily biodegradable substances. Research on a series of alkyl sulfosuccinates has shown that the primary biodegradation process can be described by first-order reaction kinetics. nih.gov A mixed bacterial culture, often prevalent in soil and aquatic environments, is capable of facilitating this primary degradation. nih.gov

While specific studies detailing the complete biodegradation pathway of Sodium 1,4-diisobutyl sulfosuccinate are not extensively available, the general mechanism for alkyl sulfosuccinates involves the cleavage of the ester linkages. This would result in the formation of isobutanol and sulfosuccinic acid. Subsequently, these intermediates are expected to be further metabolized by microorganisms. For instance, isobutanol can be oxidized to isobutyric acid and then enter central metabolic pathways. Sulfosuccinic acid can be degraded through various metabolic routes.

A study on a range of sodium alkyl sulfosuccinates found that the rate of primary biodegradation is influenced by the structure of the alkyl chains. nih.gov Interestingly, it was observed that terminal branching of the alkyl chain, such as in the isobutyl groups of Sodium 1,4-diisobutyl sulfosuccinate, does not significantly affect the rate of primary biodegradation. nih.gov This suggests that the branched nature of the isobutyl groups may not hinder the initial enzymatic attack on the ester bonds. The research indicated that Gram-negative psychrophilic bacteria with proteolytic, lipolytic, and ammonifying activities were predominant in the mixed culture responsible for the biodegradation. nih.gov

The assessment of the biodegradability of chemical substances like Sodium 1,4-diisobutyl sulfosuccinate is standardized through internationally recognized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These tests are designed to determine the potential for a substance to be biodegraded in different environmental compartments.

Ready Biodegradability in Aqueous Matrices:

Tests for ready biodegradability are stringent screening tests that assess the potential for a substance to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. A substance is considered readily biodegradable if it meets specific pass levels within a defined timeframe, typically 28 days, and within a "10-day window." The 10-day window begins when the degree of biodegradation has reached 10% and requires that the pass level be reached within 10 days from that point.

The OECD 301 series of tests are commonly employed for this purpose. These methods utilize microorganisms from sources like activated sludge, sewage effluent, or surface water and measure biodegradation by parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) evolution, or oxygen (O2) consumption.

| OECD Test Guideline | Method Name | Parameter Measured | Pass Level for Ready Biodegradability |

|---|---|---|---|

| OECD 301 A | DOC Die-Away Test | Dissolved Organic Carbon (DOC) | ≥ 70% removal |

| OECD 301 B | CO2 Evolution Test (Modified Sturm Test) | Carbon Dioxide (CO2) evolution | ≥ 60% of theoretical CO2 production (ThCO2) |

| OECD 301 C | Modified MITI (I) Test | Oxygen consumption | ≥ 60% of theoretical oxygen demand (ThOD) |

| OECD 301 D | Closed Bottle Test | Oxygen consumption | ≥ 60% of ThOD |

| OECD 301 E | Modified OECD Screening Test | DOC | ≥ 70% removal |

| OECD 301 F | Manometric Respirometry Test | Oxygen consumption | ≥ 60% of ThOD |

Inherent Biodegradability and Biodegradation in Soil:

If a substance does not pass the stringent criteria for ready biodegradability, it may be further evaluated for inherent biodegradability. Inherent biodegradability tests are designed to assess whether a substance has the potential to biodegrade under favorable conditions, without the time and pass-level constraints of the ready tests.

For assessing biodegradation in soil and aquatic sediment systems, the following OECD guidelines are relevant:

OECD 307: Aerobic and Anaerobic Transformation in Soil: This test provides information on the rate of degradation and the formation and decline of transformation products in soil under both aerobic and anaerobic conditions.

OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This guideline simulates the conditions in natural water-sediment systems to determine the rate and pathway of degradation.

These simulation tests provide more environmentally realistic data on the persistence of a substance in these specific environmental compartments.

Factors Influencing Environmental Persistence and Transformation

The environmental persistence and transformation of sulfosuccinate compounds, including Sodium 1,4-diisobutyl sulfosuccinate, are influenced by a combination of factors related to the chemical's structure and the environmental conditions.

Chemical Structure:

Ester Linkages: The presence of ester bonds makes sulfosuccinates susceptible to hydrolysis, which is a key initial step in their degradation. The stability of these bonds can be affected by environmental conditions.

Environmental Factors:

Temperature: Microbial activity is temperature-dependent. Higher temperatures, up to an optimal point for the degrading microorganisms, generally increase the rate of biodegradation.

pH: The pH of the environment can affect both the chemical stability of the sulfosuccinate (hydrolysis of the ester bonds is faster under alkaline conditions) and the activity of the microbial populations responsible for its degradation.

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic biodegradation is typically faster and more complete for many organic compounds.

Sorption: Surfactants can adsorb to soil particles and sediments. This can reduce their bioavailability to microorganisms, thereby decreasing the rate of biodegradation and increasing their persistence in the environment.

Nutrient Availability: The presence of essential nutrients (e.g., nitrogen, phosphorus) is crucial for the growth and activity of the microbial communities that carry out the biodegradation.

Acclimation of Microbial Populations: The rate of biodegradation can be enhanced in environments where the microbial populations have been previously exposed to and have adapted to degrading sulfosuccinate compounds.

Q & A

Basic Research: What are the optimal synthetic conditions for preparing Sodium 1,4-diisobutyl sulfosuccinate without phase-transfer catalysts?

Methodological Answer:

The synthesis involves sulfonation of maleic anhydride derivatives under controlled conditions. A study demonstrated that reacting isobutanol with maleic anhydride, followed by sulfonation using sodium bisulfite at 80–90°C under normal pressure, yields the compound without phase-transfer catalysts. Key parameters include maintaining a molar ratio of 1:2.2 (maleic anhydride:isobutanol) and a reaction time of 4–6 hours. Post-synthesis purification via vacuum distillation ensures >95% purity .

Basic Research: How can solubility and surface activity of Sodium 1,4-diisobutyl sulfosuccinate be experimentally characterized?

Methodological Answer:

- Solubility: Measure solubility in water, glycerol, and electrolyte solutions (e.g., 20% NaCl) at 25°C and 60°C using gravimetric analysis. For example, solubility in water increases from 760 g/L at 25°C to 804 g/L at 60°C .

- Surface Activity: Use a tensiometer (e.g., Du Noüy ring method) to determine surface tension at concentrations from 0.001% to 1%. Surface tension decreases from 72.2 dynes/cm (0.001%) to 49.1 dynes/cm (1%) .

Basic Research: What analytical methods are recommended for assessing purity and structural integrity post-synthesis?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) at a 65:35 ratio. Use UV detection at 210 nm for sulfonate group identification .

- Spectroscopy: FT-IR to confirm ester (C=O stretch at 1730–1740 cm⁻¹) and sulfonate (S=O stretch at 1040–1050 cm⁻¹) functional groups .

Advanced Research: How do micellar interactions of Sodium 1,4-diisobutyl sulfosuccinate influence nanoparticle synthesis?

Methodological Answer:

In reverse micelle systems, the compound stabilizes water droplets in non-polar solvents (e.g., n-heptane). Micelle size and dynamics depend on the water-to-surfactant ratio (W₀). For gold nanoparticle synthesis, varying W₀ from 5 to 15 alters nucleation rates, with smaller W₀ favoring monodisperse particles (<10 nm). Monitor interactions via dynamic light scattering (DLS) and TEM .

Advanced Research: What computational approaches predict the compound’s behavior in colloidal systems?

Methodological Answer:

Molecular dynamics (MD) simulations using force fields like CHARMM or OPLS-AA can model micelle formation. Input molecular coordinates from InChI strings (e.g., 1S/C12H21O7S.Na ) to simulate aggregation dynamics. Key metrics include radial distribution functions (RDFs) for sodium counterions and hydrophobic tail packing .

Advanced Research: How does interfacial tension between Sodium 1,4-diisobutyl sulfosuccinate and non-polar solvents affect emulsion stability?

Methodological Answer:

Measure interfacial tension using the pendant drop method. For example, a 1% aqueous solution against liquid petrolatum shows an initial interfacial tension of 32.5 dynes/cm, decreasing to 31.2 dynes/cm after 15 minutes. Stability correlates with surfactant adsorption kinetics, which can be modeled using the Ward-Tordai equation .

Advanced Research: How does pH affect the hydrolytic stability of Sodium 1,4-diisobutyl sulfosuccinate?

Methodological Answer:

Design accelerated stability studies:

- Acidic/Neutral Conditions (pH 1–7): Incubate at 40°C for 30 days. Monitor hydrolysis via HPLC. No significant degradation expected .

- Alkaline Conditions (pH >8): Hydrolysis of ester bonds occurs, generating sulfosuccinic acid and isobutanol. Quantify degradation products using GC-MS .

Advanced Research: What strategies resolve discrepancies in surface tension measurements across studies?

Methodological Answer:

Standardize experimental conditions:

- Use ultrapure water (resistivity >18 MΩ·cm).

- Control temperature (±0.1°C) and humidity.

- Validate equipment with reference surfactants (e.g., SDS). Statistical analysis (e.g., ANOVA) identifies outliers due to impurities or ionic interference .

Advanced Research: How does branching in the alkyl chain impact surfactant performance compared to linear analogs?

Methodological Answer:

Compare Sodium 1,4-diisobutyl sulfosuccinate (branched) with linear analogs (e.g., dioctyl variants):

- Critical Micelle Concentration (CMC): Branched chains exhibit lower CMC (0.1 mM vs. 0.5 mM for linear) due to reduced steric hindrance.

- Solubility: Branched chains improve solubility in polar solvents (e.g., ethanol).

- Foaming Capacity: Linear chains generally produce more stable foams. Characterize via Ross-Miles foam test .

Advanced Research: What environmental and toxicological considerations are critical for lab handling?

Methodological Answer:

- Toxicity Screening: Follow OECD TG 423 guidelines for acute oral toxicity (LD₅₀ >2000 mg/kg in rats).

- Ecotoxicity: Assess biodegradability via OECD 301F (closed bottle test); the compound shows >60% degradation in 28 days.

- Safety Protocols: Use PPE (gloves, goggles) due to eye/mucosal irritation risks. Store in airtight containers away from strong oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.